N-(2-fluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is an organic compound with a complex structure that has garnered interest in scientific research and pharmaceutical applications. This compound features a fluorophenyl group, a pyrido-triazin moiety, and a sulfanyl-acetamide segment. Its molecular formula is C15H14FN5OS, and it has a molecular weight of 358.39 g/mol. The compound is cataloged under the CAS Number 896342-15-7 and is primarily intended for non-human research purposes, indicating its potential as a bioactive reagent in laboratory settings rather than for therapeutic use.
This compound can be sourced from specialized chemical suppliers such as EvitaChem, which markets it for research applications only. It is not intended for therapeutic or veterinary use, emphasizing its role in laboratory studies rather than clinical applications.
N-(2-fluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is classified as a bioactive reagent and building block in organic chemistry. Its classification is based on its functional groups and structural characteristics that suggest potential biological activity.
The synthesis of N-(2-fluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step synthetic routes. Common methods include:
Technical details regarding specific reaction conditions or yields were not provided in the sources but are generally critical in synthetic organic chemistry.
N-(2-fluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide exhibits a complex molecular structure characterized by:
The molecular structure can be represented by its InChI string: InChI=1S/C15H14FN5OS/c16-11-6-8(7-12(11)20)10(19)15(21)22(13(18)14(23)24)9(17)5-3-4-5/h6H,3-7H2,1H3,(H,18,19)(H,23,24)
.
N-(2-fluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic applications.
The mechanism of action for N-(2-fluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific biological targets:
These interactions suggest potential applications in drug development targeting specific biological processes.
The physical properties of N-(2-fluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups within its structure.
N-(2-fluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several scientific applications:
The compound's unique structural features make it a valuable candidate for further research in medicinal chemistry and related fields.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5